Product packaging for Imidazo[2,1-B]thiazole-5-carbonitrile(Cat. No.:CAS No. 501689-26-5)

Imidazo[2,1-B]thiazole-5-carbonitrile

Cat. No.: B12827424
CAS No.: 501689-26-5
M. Wt: 149.18 g/mol
InChI Key: OSSPLFOSCKXEGX-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-5-carbonitrile is a high-purity chemical scaffold of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile building block for the synthesis of novel derivatives targeting critical biological pathways. Recent scientific studies emphasize the promise of the imidazo[2,1-b]thiazole core in developing potent anticancer agents. Research indicates that novel compounds incorporating this scaffold demonstrate promising antitumor activity , including against aggressive breast cancer cell lines such as MDA-MB-231 . The mechanism of action is often associated with the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a well-validated target in anticancer drug development for its role in tumor angiogenesis . Furthermore, related imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, including tumor-associated enzymes, highlighting the scaffold's utility in designing selective enzyme inhibitors . Supplied as a research-grade material, this product is intended for laboratory use only . It is strictly not for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3N3S B12827424 Imidazo[2,1-B]thiazole-5-carbonitrile CAS No. 501689-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3S/c7-3-5-4-8-6-9(5)1-2-10-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPLFOSCKXEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320100
Record name IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501689-26-5
Record name IMIDAZO[2,1-B]THIAZOLE-5-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of the Imidazo 2,1 B Thiazole Core in Heterocyclic Chemistry

The imidazo[2,1-b]thiazole (B1210989) system is a fused heterocyclic scaffold containing a bridgehead nitrogen atom and a sulfur atom. mdpi.com This structural motif has garnered significant attention in the fields of medicinal and materials chemistry due to its presence in a wide array of biologically active compounds. mdpi.comnih.gov As a class of nitrogen and sulfur-containing fused heterocycles, these compounds are noted for their broad spectrum of pharmacological activities. nih.govnih.gov

The versatility of the imidazo[2,1-b]thiazole core allows for extensive chemical modification at various positions, enabling the synthesis of large libraries of derivatives. researchgate.net Researchers have explored its potential in developing agents with applications ranging from therapeutic drugs to herbicides and insecticides. mdpi.comnih.gov The core structure is a key component in numerous synthetic compounds that exhibit significant biological effects, including anti-inflammatory, antibacterial, antitubercular, and cytotoxic properties. mdpi.comnih.gov The interest in this scaffold was significantly bolstered by the discovery of compounds like Levamisole, an antihelminthic drug with immunomodulatory properties, which features the imidazo[2,1-b]thiazole nucleus. nih.gov The continued exploration of this heterocyclic system is driven by the aim to develop novel compounds with enhanced efficacy and selectivity for various biological targets. nih.gov

Significance of the Carbonitrile Functional Group at Position 5 of Imidazo 2,1 B Thiazole

The carbonitrile (cyano) group is a small, highly polar, and electron-withdrawing functional group that can significantly influence a molecule's physicochemical and biological properties. When attached to the 5-position of the imidazo[2,1-b]thiazole (B1210989) ring, the carbonitrile group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, which can be crucial for binding to biological targets such as enzyme active sites.

In related heterocyclic systems, the introduction of a carbonitrile group has been shown to be a key factor in their function. For instance, in the design of novel benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-based fluorophores, the carbonitrile group at the adjacent position 3 was integral to their photophysical properties. nih.gov The synthesis of these molecules often involves reactants like 3-morpholinoacrylonitrile, highlighting the utility of the cyano group in synthetic strategies for building molecular complexity. nih.gov While direct studies focusing solely on the significance of the 5-carbonitrile group on the imidazo[2,1-b]thiazole scaffold are specific, the known roles of this functional group in medicinal chemistry suggest its importance. For example, the nitrile group can serve as a bioisostere for other functional groups and its metabolic stability is often advantageous in drug design. The electronic effect of the nitrile group can also modulate the reactivity and electronic properties of the entire heterocyclic system.

Historical Overview of Research Trajectories for Imidazo 2,1 B Thiazole Scaffolds

Established Synthetic Routes to the Imidazo[2,1-b]thiazole Core Structure

The synthesis of the foundational imidazo[2,1-b]thiazole ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability and reaction conditions. These methods primarily include cyclization reactions of pre-designed precursors, condensation reactions, and modern multi-component reaction strategies.

Cyclization Reactions of Precursors

The formation of the bicyclic imidazo[2,1-b]thiazole structure is frequently accomplished through the intramolecular cyclization of appropriately functionalized thiazole (B1198619) or imidazole (B134444) precursors. A cornerstone of this approach is the Hantzsch thiazole synthesis, which can be adapted to create the fused system.

One of the most classical and widely utilized methods involves the reaction of 2-aminothiazole (B372263) derivatives with α-haloketones . This reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole by the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, leading to the formation of the imidazole ring. For instance, the reaction of 2-aminothiazole with phenacyl bromides has been extensively used to generate a variety of 6-arylimidazo[2,1-b]thiazoles. nih.govnih.gov

Another well-established cyclization strategy involves the condensation of ethyl bromopyruvate and thiourea . This reaction first forms a 2-aminothiazole-4-carboxylate intermediate, which can then be further reacted to form the fused imidazole ring. nih.gov This two-step process allows for the introduction of various substituents on the thiazole ring before the final cyclization to the imidazo[2,1-b]thiazole core.

Condensation Reactions

Condensation reactions provide a direct and efficient means to construct the imidazo[2,1-b]thiazole scaffold. A prominent example is the reaction of ethyl-2-aminothiazole-4-carboxylate with phenacyl bromides . nih.gov This method is a variation of the Hantzsch synthesis and directly leads to the formation of ethyl 6-aryl-imidazo[2,1-b]thiazole-2-carboxylates. The resulting ester can then be subjected to further chemical transformations.

The following table summarizes representative examples of condensation reactions for the synthesis of the imidazo[2,1-b]thiazole core.

Reactant 1Reactant 2ProductReference
2-AminothiazolePhenacyl bromide6-Phenylimidazo[2,1-b]thiazole nih.gov
Ethyl-2-aminothiazole-4-carboxylatePhenacyl bromideEthyl 6-phenylimidazo[2,1-b]thiazole-2-carboxylate nih.gov

Multi-component Reaction Approaches

In recent years, multi-component reactions (MCRs) have emerged as a powerful tool in synthetic organic chemistry, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a one-pot fashion. Several MCRs have been developed for the synthesis of the imidazo[2,1-b]thiazole core.

A notable example is the three-component reaction of a 2-aminothiazole, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction). orientjchem.orgresearchgate.netmdpi.com This reaction proceeds through the formation of an intermediate from the aldehyde and the 2-aminothiazole, which is then trapped by the isocyanide to undergo a [3+2] cycloaddition, yielding a 5-aminoimidazo[2,1-b]thiazole derivative. The versatility of this reaction allows for the introduction of a wide range of substituents at different positions of the heterocyclic core by varying the starting components. mdpi.com

Targeted Synthesis Strategies for the Imidazo[2,1-b]thiazole-5-carbonitrile Moiety

The introduction of a carbonitrile group at the 5-position of the imidazo[2,1-b]thiazole ring is a key synthetic challenge that requires specific strategies. This functional group is often a crucial pharmacophore in biologically active molecules.

Introduction of the Carbonitrile Group at Position 5

Direct introduction of a cyano group onto a pre-formed imidazo[2,1-b]thiazole ring can be challenging. Therefore, synthetic strategies often focus on constructing the ring system with the carbonitrile group already incorporated in one of the precursors.

One potential, though not extensively documented, approach involves the use of chloroacetonitrile or its derivatives as a building block. In principle, a 2-aminothiazole could react with a haloacetonitrile derivative bearing an additional functional group that can participate in the subsequent cyclization to form the imidazole ring. However, specific examples of this direct approach leading to this compound are not prevalent in the literature.

Design and Synthesis of Precursors Facilitating Nitrile Incorporation

A more common and effective strategy involves the design and synthesis of precursors that already contain the nitrile functionality. This can be achieved by utilizing starting materials that are readily converted to the target molecule.

For example, the synthesis can start from a 2-aminothiazole derivative that is subsequently reacted with a reagent capable of introducing both the C5 and C6 atoms of the imidazole ring, with one of them bearing the cyano group . A plausible, though not explicitly detailed in the provided search results for the target molecule, synthetic route could involve the reaction of a 2-aminothiazole with a halo-dicarbonyl compound where one of the carbonyl groups is a nitrile equivalent or can be readily converted to a nitrile.

Another approach is to start with a precursor that already contains the thiazole and the cyano-acetic fragment. For instance, the synthesis of 2-amino-5-cyanothiazoles has been reported. orientjchem.org These compounds are valuable intermediates. The subsequent cyclization to form the fused imidazole ring would then need to be achieved by reacting the 2-amino group with a suitable two-carbon synthon.

The following table outlines a conceptual synthetic approach for the preparation of this compound derivatives starting from a pre-functionalized thiazole.

PrecursorReagentIntermediate/Product
2-Amino-5-cyanothiazoleα-Haloketone6-Substituted-imidazo[2,1-b]thiazole-5-carbonitrile

While direct and high-yielding methods for the synthesis of the parent this compound are still an area of active research, the existing strategies for the construction of the core heterocyclic system provide a solid foundation for the development of more targeted and efficient routes to this important chemical entity. Future work will likely focus on the development of novel multi-component reactions and the design of sophisticated precursors to streamline the synthesis of this valuable scaffold.

Green Chemistry Approaches in Imidazo[2,1-B]thiazole Synthesis

The application of green chemistry principles to the synthesis of imidazo[2,1-b]thiazoles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave irradiation, the development of catalyst-free reactions, and the use of environmentally benign solvents.

Several catalyst systems have been developed to promote the efficient synthesis of the imidazo[2,1-b]thiazole core. These catalysts often enable reactions to proceed under milder conditions and with greater selectivity, reducing the formation of byproducts.

Copper and Iron Catalysis: Transition metals such as copper and iron have been effectively employed in the synthesis of imidazo[2,1-b]thiazole derivatives. For instance, a one-pot cascade reaction utilizing Cu(OTf)₂/KI or FeCl₃/ZnI₂ systems facilitates the formation of two C-N bonds from commercially available starting materials. colab.ws This approach is characterized by its mild reaction conditions and tolerance of various functional groups. colab.ws Another study reports a copper-catalyzed C-N coupling reaction that proceeds at room temperature. researchgate.net

Nanoparticle Catalysis: The use of magnetic nanoparticles as catalyst supports is another promising green approach. For example, a multicomponent reaction has been developed using CNTs embraced Nickel-Ferrite magnetic nanoparticles. researchgate.netresearchgate.net This method benefits from the ease of catalyst recovery and reuse, which is a significant advantage in sustainable synthesis. researchgate.netresearchgate.net

A significant advancement in the green synthesis of imidazo[2,1-b]thiazoles is the development of methods that avoid the use of metal catalysts and employ alternative energy sources to drive reactions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.netresearchgate.netresearchgate.net This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.netresearchgate.net For example, a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium has been reported to provide excellent yields with high purity. rsc.orgnih.govresearchgate.net In some cases, reactions that take hours under thermal conditions can be completed in minutes with microwave assistance. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another alternative energy source that has been successfully applied to the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines. arkat-usa.org This method promotes faster reactions by enhancing mass transfer in heterogeneous systems. arkat-usa.org

Use of Green Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. In the synthesis of imidazo[2,1-b]thiazoles, several green solvents have been successfully employed.

Water and Polyethylene Glycol (PEG): Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Catalyst-free syntheses of benzo[d]imidazo[2,1-b]thiazoles have been successfully carried out in a water-isopropyl alcohol (IPA) medium under microwave irradiation. nih.govresearchgate.net Polyethylene glycol (PEG), particularly PEG-400, has been used as a recyclable and biodegradable reaction medium and catalyst. researchgate.netresearchgate.netbohrium.com

Glycerol (B35011) and Aloe Vera/Water: Other sustainable solvents like glycerol have been utilized for the selective formation of imidazo[2,1-b]thiazoles in a single step with high efficiency. researchgate.net A novel approach even reports the use of an aloe vera/water mixture as a reusable and environmentally benign medium. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green due to their high atom economy and operational simplicity. The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, has been successfully applied to the one-pot synthesis of imidazo[2,1-b]thiazoles. mdpi.comsciforum.netorientjchem.org This approach avoids stepwise synthesis, long reaction times, and high temperatures often associated with classical methods. mdpi.com

The following table summarizes various green chemistry approaches for the synthesis of the imidazo[2,1-b]thiazole scaffold:

Methodology Catalyst/Conditions Solvent Key Advantages Reference(s)
Microwave-Assisted SynthesisCatalyst-freeWater/IPA or PEG-400Rapid reaction times, high yields, clean product formation rsc.orgnih.govresearchgate.netresearchgate.netbohrium.com
Multicomponent Reaction (GBBR)Catalyst-freeTolueneHigh atom economy, one-pot synthesis, operational simplicity mdpi.comsciforum.netorientjchem.org
Transition-Metal CatalysisCu(OTf)₂/KI or FeCl₃/ZnI₂Not specifiedMild conditions, good functional group tolerance colab.ws
Green Solvent SynthesisNone specifiedGlycerol or Aloe vera/waterUse of non-toxic, renewable solvents, reusability researchgate.net

Optimization for Gram-Scale and Industrial Production Methods

The transition from laboratory-scale synthesis to gram-scale and industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Many of the green chemistry approaches discussed above are inherently advantageous for scaling up.

Several features of modern synthetic methods for imidazo[2,1-b]thiazoles make them amenable to large-scale production:

One-Pot Syntheses: One-pot reactions, including multicomponent reactions, are highly desirable for industrial applications as they reduce the number of unit operations, minimize waste from intermediate purification steps, and save time and resources. researchgate.netresearchgate.netmdpi.comorientjchem.org

High Yields and Purity: Methods that consistently produce high yields of the desired product with minimal side reactions are crucial for economic viability. rsc.orgnih.govresearchgate.netresearchgate.net The absence of the need for chromatographic purification is a significant advantage, as this technique is often a bottleneck in large-scale production. researchgate.net

Short Reaction Times: Rapid reaction kinetics, often achieved through microwave heating or efficient catalysis, can significantly increase throughput in an industrial setting. researchgate.netbohrium.comresearchgate.net

Use of Inexpensive and Readily Available Starting Materials: The cost of raw materials is a major factor in industrial production. Syntheses that utilize commercially available and inexpensive starting materials are more likely to be economically feasible. colab.ws

Catalyst-Free and Mild Conditions: Avoiding the use of expensive and potentially toxic transition-metal catalysts simplifies the purification process and reduces environmental concerns. researchgate.netrsc.orgnih.govresearchgate.netresearchgate.net Reactions that proceed under mild conditions (e.g., lower temperatures and pressures) are generally safer and require less energy. colab.wsresearchgate.net

Several research groups have successfully demonstrated the gram-scale synthesis of imidazo[2,1-b]thiazole derivatives, highlighting the potential for industrial application.

A catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles has been shown to be scalable. researchgate.net

A copper-catalyzed sequential reaction for the synthesis of benzimidazo[2,1-b]thiazole derivatives has also been performed on a gram scale. researchgate.net

The following table outlines key parameters of scalable synthetic methods for the imidazo[2,1-b]thiazole core:

Synthetic Method Key Features for Scalability Reported Scale Reference(s)
Catalyst-Free Microwave SynthesisHigh yields, high purity, short reaction times, green solventGram-scale researchgate.net
Copper-Catalyzed Sequential ReactionGood yields, mild conditionsGram-scale researchgate.net
One-Pot Multicomponent Domino CyclizationOperational simplicity, high efficiencyPotentially scalable researchgate.net
Synthesis in Green Media (e.g., Glycerol)Environmentally conscious, simplicity, cost-effective, solvent reusabilityPotentially scalable researchgate.net

For the specific synthesis of this compound, these optimized methods for the core structure would be followed by the introduction of the carbonitrile group at the 5-position. A common method for this transformation is the Vilsmeier-Haack reaction to introduce a formyl group, which can then be converted to the nitrile. chemmethod.com The scalability of this subsequent step would also need to be considered for industrial production.

Reactions Involving the Carbonitrile Functional Group at Position 5

The carbonitrile (C≡N) group is a versatile functional group known for its participation in a wide array of chemical transformations. Its strong polarization and the electrophilic nature of the carbon atom make it a prime target for nucleophilic attack and cycloaddition reactions. libretexts.org

Cycloaddition Reactions of the Nitrile Group

The nitrile functionality can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful method for constructing five-membered heterocycles. A common example is the reaction with nitrile oxides to form isoxazoles or with azides to yield tetrazoles. youtube.commdpi.com While specific literature detailing these cycloadditions on this compound is not abundant, the known reactivity of aromatic nitriles suggests a high potential for these transformations. For instance, the reaction with a nitrile oxide, generated in situ, would be expected to produce a novel imidazo[2,1-b]thiazole-isoxazole hybrid system. Similarly, a [3+2] cycloaddition with an azide, such as sodium azide, would lead to the formation of a tetrazolyl-imidazo[2,1-b]thiazole derivative, a structure often explored for its bioisosteric relationship with carboxylic acids.

Hydrolysis Reactions of the Nitrile Group

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com This reaction can be catalyzed by either acid or base.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.org Subsequent protonation yields an imidic acid intermediate, which tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide cleaves the carbon-nitrogen bond to produce a carboxylate salt, which upon acidic workup, gives the final carboxylic acid.

Research has demonstrated the conversion of imidazo[2,1-b]thiazole derivatives bearing ester groups into their corresponding carboxylic acids via hydrolysis with reagents like lithium hydroxide, showcasing the stability of the core ring system under these conditions. nih.gov This provides a strong precedent for the successful hydrolysis of the 5-carbonitrile to the corresponding 5-carboxylic acid derivative. The intermediate amide can often be isolated by carefully controlling the reaction conditions.

Table 1: Representative Hydrolysis Transformations

Starting Material Reagent Product Type Reference
This compound H₂O, H⁺ or OH⁻ Imidazo[2,1-b]thiazole-5-carboxamide chemistrysteps.com
Imidazo[2,1-b]thiazole-5-carboxamide H₂O, H⁺ or OH⁻ Imidazo[2,1-b]thiazole-5-carboxylic acid chemistrysteps.com
Ethyl 5-arylimidazo[2,1-b]thiazole-2-carboxylate LiOH·H₂O 5-Arylimidazo[2,1-b]thiazole-2-carboxylic acid nih.gov

Nucleophilic Addition Reactions to the Nitrile Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by a range of carbon-based nucleophiles, most notably organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents. libretexts.org This reaction provides a direct route to the synthesis of ketones.

The mechanism involves the nucleophilic addition of the organometallic reagent to the C≡N triple bond, forming a stable intermediate imine anion. libretexts.org This intermediate does not undergo a second addition. Subsequent aqueous workup hydrolyzes the imine to furnish the corresponding ketone. libretexts.orglibretexts.org This strategy would allow for the introduction of various alkyl or aryl groups at the 5-position of the imidazo[2,1-b]thiazole core, yielding a diverse library of 5-acyl derivatives.

Another important nucleophilic addition is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile completely to a primary amine (R-CH₂NH₂), proceeding through two successive hydride additions. libretexts.org Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction, stopping at the aldehyde stage after hydrolysis of the intermediate imine. libretexts.org

Electrophilic Substitution Patterns on the Imidazo[2,1-b]thiazole Ring System (e.g., Vilsmeier-Haack formylation at position 5)

The imidazo[2,1-b]thiazole ring system is an electron-rich heterocycle and is therefore susceptible to electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a classic method for the formylation (introduction of a -CHO group) of such activated aromatic compounds. chemistrysteps.comwikipedia.org The reaction employs a Vilsmeier reagent, typically an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net

While the prompt mentions formylation at position 5, this position is already substituted with the carbonitrile group in the title compound. Electrophilic substitution will therefore occur at other available and activated positions on the ring. Studies on related imidazo[2,1-b]thiazole and imidazo[2,1-b]naphtha[2,1-d] chemistrysteps.comresearchgate.netthiazole systems have shown that electrophilic attack, such as in the Vilsmeier-Haack reaction, preferentially occurs at the C3 position of the imidazole ring. researchgate.netnih.gov This position is highly activated by the electron-donating nature of the adjacent nitrogen atoms.

The reaction proceeds via the attack of the electron-rich C3 position of the imidazo[2,1-b]thiazole ring onto the electrophilic Vilsmeier reagent. researchgate.net This forms an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the 3-formyl-imidazo[2,1-b]thiazole-5-carbonitrile product. researchgate.netyoutube.com

Table 2: Vilsmeier-Haack Reaction on Imidazo[2,1-b]thiazole Systems

Substrate Reagents Position of Formylation Product Reference
Imidazo[2,1-b]thiazole DMF, POCl₃ C3 Imidazo[2,1-b]thiazole-3-carbaldehyde nih.gov
Substituted Imidazo[2,1-b]naphtha[2,1-d] chemistrysteps.comresearchgate.netthiazole DMF, POCl₃ C3 3-Formyl-imidazo[2,1-b]naphtha[2,1-d] chemistrysteps.comresearchgate.netthiazole derivative researchgate.net
Indole (for comparison) DMF, POCl₃ C3 Indole-3-carboxaldehyde orgsyn.org

Structural Modifications and Derivatization Strategies for Imidazo[2,1-b]thiazole Analogs

Beyond reactions at the 5-carbonitrile group and on the ring itself, derivatization can also be achieved by targeting the nitrogen atoms within the heterocyclic core, leading to a wide range of analogs.

Substitutions at Nitrogen Atoms (e.g., N-acylation)

The nitrogen atoms in the imidazo[2,1-b]thiazole ring possess lone pairs of electrons, but their nucleophilicity is modulated by their involvement in the aromatic system. The bridgehead nitrogen (N4) is generally considered non-nucleophilic due to its quaternary nature. However, the nitrogen at position 7 (N7) in the imidazole ring could potentially undergo reactions such as N-acylation or N-alkylation, although its reactivity is influenced by the fused thiazole ring.

While direct N-acylation of the imidazo[2,1-b]thiazole core is not widely reported, synthetic strategies often involve building the acylated ring system from precursors. A more common approach to introduce acyl groups is through the modification of substituents already attached to the ring. For example, if the 5-carbonitrile is first converted to a 5-amino group (via reduction), this primary amine can then be readily acylated to form a variety of amides. This two-step process is a versatile strategy for introducing N-acyl functionalities linked to the core scaffold.

An in-depth analysis of the chemical reactivity and transformative potential of the imidazo[2,1-b]thiazole scaffold reveals a versatile platform for structural modification. The inherent electronic properties of the fused heterocyclic system allow for functionalization on both the thiazole and imidazole rings, as well as the attachment of a wide array of other cyclic moieties. These transformations are crucial in the development of new chemical entities with diverse applications.

2 Modifications and Functionalization of the Thiazole Ring

The thiazole ring component of the imidazo[2,1-b]thiazole system is susceptible to electrophilic substitution and other modifications, particularly at the C-5 position. This position's reactivity allows for the introduction of various functional groups, significantly altering the molecule's properties.

One notable transformation is the introduction of aminomethyl groups through the Mannich reaction. For instance, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole can undergo a Mannich reaction with formaldehyde (B43269) and various secondary amines to yield C-5 substituted derivatives. nih.gov This reaction demonstrates the nucleophilic character of the C-5 position, enabling the formation of a new carbon-carbon bond. The choice of amine in this reaction directly influences the nature of the substituent at C-5. nih.gov

Another functionalization involves the reaction of 2-amino-4-(2,2-dichlorovinyl)-1,3-thiazole with N-arylidenesulfonamides. This sequence leads to intramolecular heterocyclization, ultimately affording N-[3-(2,2-dichloroethyl)-6-phenylimidazo[2,1-b]thiazol-5-yl]arenesulfonamides. researchgate.net This complex transformation highlights the ability to build the imidazo[2,1-b]thiazole core while simultaneously functionalizing the C-5 position of the thiazole ring with a sulfonamide group. researchgate.net

Detailed research findings on thiazole ring modifications are presented below:

Starting MaterialReagentsPosition of ModificationFunctional Group IntroducedReference
6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazoleFormaldehyde, Secondary Amines (e.g., Dimethylamine)C-5Aminomethyl (e.g., -CH₂N(CH₃)₂) nih.gov
2-Amino-4-(2,2-dichlorovinyl)-1,3-thiazoleN-(2,2-dichloro-2-phenylethylidene)arenesulfonamidesC-5Arenesulfonamide researchgate.net

3 Modifications and Functionalization of the Imidazole Ring

The imidazole portion of the fused ring system also presents opportunities for chemical modification. The Vilsmeier-Haack reaction is a key method for functionalizing the imidazole ring, typically at the C-6 position. chemmethod.comchemmethod.com

This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the electron-rich imidazole ring. chemmethod.comchemmethod.com For example, starting with a 6-substituted imidazo[2,1-b]thiazole, the Vilsmeier-Haack reaction can introduce a carbaldehyde group at the 5-position. chemmethod.comchemmethod.com However, in other documented cases starting with a 5-substituted imidazo[2,1-b]thiazole, the formylation occurs at the C-6 position. chemmethod.comchemmethod.comuobaghdad.edu.iqresearchgate.net The resulting aldehyde is a versatile intermediate, serving as a precursor for the synthesis of more complex derivatives through condensation and cyclization reactions. chemmethod.comchemmethod.com

Starting MaterialReagentsPosition of ModificationFunctional Group IntroducedResulting IntermediateReference
6-(4-bromophenyl)imidazo[2,1-b]thiazolePOCl₃, DMFC-5Formyl (-CHO)6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde chemmethod.comchemmethod.com
5-(4-bromo phenyl)imidazo[2,1-b]thiazolePOCl₃, DMFC-6Formyl (-CHO)5-(4-bromophenyl)-6-carbaldehydoimidazo[2,1-b]thiazole chemmethod.comuobaghdad.edu.iqresearchgate.net

4 Introduction of Diverse Heterocyclic and Aromatic Moieties

The imidazo[2,1-b]thiazole core serves as a scaffold for the attachment of various other heterocyclic and aromatic systems. These modifications are often achieved by first functionalizing the core, for example, by creating a carboxylic acid or aldehyde derivative, which can then be coupled with other cyclic structures. nih.govnih.gov

Triazole: Derivatives containing a 1,2,3-triazole ring have been synthesized by linking them to the imidazo[2,1-b]thiazole core via a carboxamide bridge. nih.govrsc.org This is typically achieved by coupling an imidazo[2,1-b]thiazole carboxylic acid with a piperazine linker, which is then reacted with an azide-functionalized aromatic group through a click chemistry approach to form the triazole ring. nih.govrsc.org

Piperazine: Piperazine moieties are commonly introduced by creating an amide linkage with an imidazo[2,1-b]thiazole-2-carboxylic acid. nih.govnih.gov The carboxylic acid is activated and then reacted with a substituted piperazine to form the final conjugate. nih.govresearchgate.net This strategy has been used to create series of imidazo[2,1-b]thiazole-sulfonyl piperazine hybrids. nih.govnih.gov

Indole: Indole rings have been incorporated into imidazo[2,1-b]thiazole structures to create hybrid molecules. rsc.orgnih.gov One method involves the synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, where the two heterocyclic systems are connected via an amide bond. rsc.orgnih.gov

Pyrazole (B372694): Pyrazole moieties can be attached to the imidazo[2,1-b]thiazole scaffold. One method involves a one-pot, three-component reaction of an imidazo[2,1-b]thiazole carboxaldehyde, a phosphonate (B1237965) reagent, and a hydrazine (B178648) to yield pyrazole-functionalized derivatives. researchgate.net Another approach involves a 1,3-dipolar cycloaddition between an in-situ generated α,β-unsaturated ketone derived from an imidazo[2,1-b]thiazole carboxaldehyde and the Bestmann–Ohira reagent to form pyrazole phosphonates. researchgate.net

Oxazepine and Imidazolone (B8795221): Seven-membered oxazepine rings and five-membered imidazolone rings can be constructed onto the imidazo[2,1-b]thiazole framework. chemmethod.com A common synthetic route starts with the formylation of the core at the C-6 position, followed by condensation with an aromatic amine to form a Schiff base. chemmethod.comuobaghdad.edu.iqresearchgate.net This intermediate can then be cyclized with phthalic anhydride (B1165640) to yield oxazepine derivatives or with glycine (B1666218) to form imidazolone derivatives. chemmethod.comuobaghdad.edu.iquobaghdad.edu.iq

The following table summarizes the introduction of these moieties:

Heterocyclic/Aromatic MoietySynthetic StrategyKey IntermediateReference
Triazole Click chemistry via a piperazine linkerImidazo[2,1-b]thiazole-carboxamide-piperazine-azide nih.govrsc.org
Piperazine Amide bond formationImidazo[2,1-b]thiazole-2-carboxylic acid nih.govnih.govresearchgate.net
Indole Amide bond formationIndole-2-carboxylic acid and an amino-functionalized imidazo[2,1-b]thiazole rsc.orgnih.gov
Pyrazole 1,3-dipolar cycloadditionImidazo[2,1-b]thiazole carboxaldehyde researchgate.net
Oxazepine Cyclization of Schiff baseImidazo[2,1-b]thiazole-6-carbaldehyde Schiff base chemmethod.comuobaghdad.edu.iqresearchgate.net
Imidazolone Cyclization of Schiff baseImidazo[2,1-b]thiazole-6-carbaldehyde Schiff base chemmethod.comuobaghdad.edu.iqresearchgate.net

Advanced Spectroscopic and Structural Characterization of Imidazo 2,1 B Thiazole 5 Carbonitrile and Its Analogs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed. In the analysis of imidazo[2,1-b]thiazole (B1210989) derivatives, IR spectroscopy provides clear evidence for the successful incorporation of various substituents onto the core heterocyclic structure.

For imidazo[2,1-b]thiazole-5-carbonitrile, the most telling absorption would be that of the nitrile (C≡N) group. Generally, the C≡N stretching vibration appears in the region of 2260-2220 cm⁻¹. While specific data for the 5-carbonitrile derivative is not prevalent, analysis of related structures within the imidazo[2,1-b]thiazole class demonstrates the utility of IR in confirming key functional groups. For instance, studies on various analogs report characteristic absorption bands that confirm their proposed structures. dergipark.org.trnih.gov

Key functional groups and their typical IR absorption regions for related imidazo[2,1-b]thiazole derivatives include:

N-H stretching: Found in hydrazide derivatives, these appear as sharp bands in the 3365-3142 cm⁻¹ range. nih.gov

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3135-3035 cm⁻¹). dergipark.org.trnih.gov

Aliphatic C-H stretching: Asymmetric and symmetric stretching vibrations for CH₂ or CH₃ groups are found in the 2964-2837 cm⁻¹ region. nih.gov

C=O (carbonyl) stretching: This is a strong, sharp absorption characteristic of amide or ketone groups, often seen between 1712 and 1666 cm⁻¹. nih.govresearchgate.net

C=N (imine/hydrazone) stretching: These are found in the 1600-1589 cm⁻¹ range. dergipark.org.trnih.gov

The table below summarizes characteristic IR absorption bands for several synthesized imidazo[2,1-b]thiazole analogs, illustrating how this technique is used to verify their functional groups.

Compound Class/DerivativeFunctional GroupAbsorption Band (ν_max, cm⁻¹)Reference
N'-(arylidene)-2-[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazidesN-H (Amide)3204-3080 dergipark.org.tr
C=O (Amide I)1689-1670 dergipark.org.tr
C=N (Hydrazone)~1595 dergipark.org.tr
6-(4-Bromophenyl)-N²-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazideN-H3190 nih.gov
C=O (Amide I)1670 nih.gov
2-[6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl]-N-(3-oxo-1-thia-4-azaspiro[4.4]non-4-yl)acetamideO-H (Water)3441 nih.gov
N-H3365, 3174 nih.gov
C=O (Thiazolidinone)1712 nih.gov
C=O (Amide I)1678 nih.gov
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamideN-H (Sulfonamide)3319, 3234 nih.gov

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

The chemical structure of a chalcone-based imidazothiazole derivative, ITC-1, was definitively confirmed using single-crystal X-ray diffraction. nih.gov This analysis is crucial for understanding the spatial arrangement of the fused rings and substituents, which in turn influences the molecule's interaction with biological targets. Similarly, the structures of other complex heterocyclic systems incorporating related scaffolds have been confirmed through this method. mdpi.commdpi.com For example, analysis of a triazolopyridazinoindole derivative, a different fused system, provided detailed unit cell parameters and confirmed its crystallization in the triclinic crystal system with a P-1 space group. mdpi.com

This level of structural detail is essential for computational studies, such as molecular docking, which explore the binding of these compounds to protein targets. nih.govmdpi.com The crystallographic data form the basis for understanding structure-activity relationships.

The table below presents crystallographic data for an exemplary related heterocyclic compound, demonstrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Parameter1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole DerivativeReference
Crystal System Triclinic mdpi.com
Space Group P-1 mdpi.com
a (Å) 5.9308(2) mdpi.com
b (Å) 10.9695(3) mdpi.com
c (Å) 14.7966(4) mdpi.com
α (°) 100.5010(10) mdpi.com
β (°) 98.6180(10) mdpi.com
γ (°) 103.8180(10) mdpi.com
Volume (ų) 900.07(5) mdpi.com

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC))

Ensuring the purity of a chemical compound is critical for the reliability of subsequent biological and chemical testing. High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is routinely used to assess the purity of newly synthesized imidazo[2,1-b]thiazole derivatives.

In several studies, the characterization of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives explicitly includes HPLC and mass spectrometry (MS) analysis to confirm the purity and identity of the final compounds. rsc.org The principle of HPLC involves passing the sample mixture through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. Different components in the mixture interact differently with the adsorbent, causing them to separate and elute from the column at different times (retention times). A detector measures the amount of each component as it elutes, generating a chromatogram where the area under each peak corresponds to the amount of that substance.

For a synthesized compound to be considered pure, an HPLC analysis should ideally show a single major peak. The purity is often expressed as a percentage, calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. While specific retention times are highly dependent on the exact HPLC method (e.g., column type, mobile phase composition, flow rate), the reporting of purity as confirmed by HPLC is a standard practice in the synthesis of these heterocycles. rsc.orgbldpharm.com

Computational Chemistry and in Silico Investigations of Imidazo 2,1 B Thiazole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and electronics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Imidazo[2,1-b]thiazole-5-carbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation. bhu.ac.inmdpi.com This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. mdpi.com

The fused bicyclic system of imidazo[2,1-b]thiazole (B1210989) is largely planar, a feature that promotes π-conjugation across the rings and enhances molecular stability. nih.gov The attachment of the electron-withdrawing carbonitrile (-C≡N) group at the C-5 position significantly influences the electronic properties of the entire scaffold. nih.govnih.gov DFT calculations can precisely quantify these electronic effects, providing a basis for understanding the molecule's reactivity and potential interactions.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations. (Illustrative Data)
Parameter (Bond)Predicted Bond Length (Å)Parameter (Angle)Predicted Bond Angle (°)
N1-C21.38C2-N1-C7a109.5
C2-S31.75N1-C2-S3111.0
S3-C41.73C2-S3-C490.5
C4-C51.39S3-C4-C5114.0
C5-C(N)1.44C4-C5-C(N)121.0
C(N)-N1.16C5-C(N)-N179.0

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comresearchgate.net Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to electrophilicity. youtube.com

Table 2: Calculated FMO Properties and Global Reactivity Descriptors. (Illustrative Data)
ParameterDefinitionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.50
Energy Gap (ΔE)ELUMO - EHOMO4.35
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO2.50
Global Hardness (η)(I - A) / 22.175
Electronegativity (χ)(I + A) / 24.675
Electrophilicity Index (ω)χ² / (2η)5.02

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. bhu.ac.in It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MESP map uses a color scale, where red typically indicates regions of high negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of high positive potential (electron-poor, prone to nucleophilic attack). nih.govproteobiojournal.com

For this compound, the MESP map would be expected to show significant negative potential (red/yellow) around the nitrogen atom of the carbonitrile group and the nitrogen atoms of the imidazo[2,1-b]thiazole core, highlighting them as potential hydrogen-bond acceptor sites. nih.gov Conversely, the hydrogen atoms attached to the ring system would exhibit positive potential (blue), identifying them as potential hydrogen-bond donor sites. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. For derivatives of the imidazo[2,1-b]thiazole scaffold, docking studies have been performed against various targets, including protein kinases, tubulin, and carbonic anhydrase. nih.govnih.govnih.gov

In a typical docking simulation for this compound, the molecule would be placed into the binding site of a target protein. The software then samples numerous conformations and orientations of the ligand, scoring each based on a force field that estimates binding energy. The results reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, π-cation interactions, and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Table 3: Hypothetical Docking Interactions of this compound with a Protein Kinase Target.
Amino Acid ResidueInteraction TypeInteracting Moiety of Ligand
Lysine (LYS)Hydrogen BondNitrogen of Carbonitrile Group
Valine (VAL)Hydrophobic InteractionThiazole (B1198619) Ring
Phenylalanine (PHE)π-π StackingImidazole (B134444) Ring
Leucine (LEU)Hydrophobic InteractionFused Ring System
Arginine (ARG)π-Cation InteractionThiazole Ring

Molecular Dynamics (MD) Simulations for System Stability and Binding Affinity

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to evaluate the stability and dynamic behavior of the predicted ligand-protein complex. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a more realistic representation of the biological system in a solvated environment. rsc.org

An MD simulation of the this compound-protein complex would be run for a duration of nanoseconds to microseconds. The stability of the complex is assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. mdpi.com A stable RMSD over the simulation time suggests that the ligand remains securely in the binding pocket and that the binding pose predicted by docking is likely stable. nih.gov Furthermore, MD trajectories can be used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which offers a more accurate estimation of binding affinity than docking scores alone. nih.gov

In Silico Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. benthamscience.com In silico SAR involves creating a virtual library of analogues of a lead compound and computationally evaluating their properties to build a predictive model. nih.gov

For this compound, an in silico SAR study would involve systematically modifying different parts of the molecule. For instance, the C-5 carbonitrile group could be replaced with other functional groups (e.g., amide, nitro, halogen, alkyl groups) to probe the effect of electronics and sterics at this position. Other positions on the fused ring could also be substituted. Each analogue would then be subjected to docking and/or other computational analyses to predict its binding affinity or other properties. The results help to build a QSAR (Quantitative Structure-Activity Relationship) model that correlates specific structural features with predicted activity, guiding the design of more potent and selective compounds. nih.gov

Table 4: Illustrative In Silico SAR Study for C-5 Substituents on the Imidazo[2,1-b]thiazole Scaffold.
Compound AnalogueSubstituent at C-5Electronic EffectPredicted Relative Binding Affinity
Parent-CN (Carbonitrile)Strongly Electron-WithdrawingBaseline
Analogue 1-CONH₂ (Amide)Electron-WithdrawingSlightly Decreased
Analogue 2-NO₂ (Nitro)Strongly Electron-WithdrawingMaintained or Increased
Analogue 3-Cl (Chloro)Weakly Electron-WithdrawingDecreased
Analogue 4-CH₃ (Methyl)Electron-DonatingSignificantly Decreased

Predictive Computational Models for Biological Activity

In the quest for novel therapeutic agents, computational chemistry and in silico investigations serve as powerful tools to predict the biological activity of compounds before their actual synthesis and in vitro testing. For the imidazo[2,1-b]thiazole scaffold, a core structure in many medicinally important molecules, various predictive computational models have been employed to elucidate potential biological activities, binding modes, and structure-activity relationships (SAR). These models are crucial for rationally designing potent and selective derivatives.

Molecular Docking Studies:

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides insights into the binding affinity and interaction patterns between a ligand and a target protein's active site. Numerous studies have utilized molecular docking to explore the potential of imidazo[2,1-b]thiazole derivatives against various biological targets.

For instance, to understand the mechanism of action for novel imidazo[2,1-b] jpsionline.comnih.govnih.gov-thiadiazole derivatives, docking studies were performed against several microbial enzymes. jpsionline.com These studies revealed that specific compounds had a high affinity for targets like pantothenate synthetase from M. tuberculosis and fungal aminoglycoside 2'-N-acetyltransferase. jpsionline.com The docking scores, which indicate binding affinity, showed that compounds with particular substitutions, such as a methoxy (B1213986) group on the phenyl ring and a nitro/chloro group at another position, exhibited the highest affinity for the target proteins. jpsionline.com

In another study focusing on anti-HIV activity, imidazo[2,1-b]-1,3,4-thiadiazole derivatives were docked against the HIV-1 protease (HVR protein). The results identified compounds with the greatest binding affinity, suggesting their potential as anti-HIV agents. researchgate.net Similarly, docking studies on imidazo[2,1-b]thiazole-linked thiadiazole conjugates against Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma, showed good binding affinities, with one derivative exhibiting the best score of -10.30 kcal/mol. semanticscholar.org

The antioxidant potential of imidazo[2,1-b]thiazole derivatives has also been explored through docking studies targeting Human peroxiredoxin 5. nih.gov Furthermore, new analogs have been designed as selective COX-2 inhibitors, with docking data confirming their potential. nih.gov The potency and selectivity were found to be influenced by the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.gov

Interactive Table: Molecular Docking Scores of Imidazo[2,1-b]thiazole Derivatives against Various Protein Targets

Compound/DerivativeTarget ProteinDock Score (kcal/mol)Reference
Derivative 6a1Pantothenate synthetase (Tubercular)-9.7 jpsionline.com
Derivative 6d1Pantothenate synthetase (Tubercular)-9.7 jpsionline.com
Derivative 6a1Aminoglycoside 2'-N-acetyltransferase (Fungal)-10.4 jpsionline.com
Derivative 6d1Aminoglycoside 2'-N-acetyltransferase (Fungal)-10.8 jpsionline.com
Derivative RUS-06HIV-1 Protease-117.00 researchgate.net
Derivative RUS-05HIV-1 Protease-116.20 researchgate.net
Derivative 12Glypican-3 (GPC-3)-10.30 semanticscholar.org
Compound 6aCOX-2- (IC50 = 0.08 µM) nih.gov
Note: The scoring units for RUS-06 and RUS-05 are as reported in the source and may differ from kcal/mol.

In Silico ADME/T and Drug-Likeness Prediction:

Beyond predicting biological activity, computational models are used to assess the pharmacokinetic properties of drug candidates, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity (T). For a series of new imidazo[2,1-b]thiazole derivatives showing anticancer potential, in silico ADME profiling, toxicity, drug-likeness, and drug-score data were reported to be promising for further development. nih.gov Virtual ADME studies have been conducted alongside biological evaluations to establish a relationship between the biological, electronic, and physicochemical characteristics of target compounds. nih.gov

Interactive Table: Predicted Physicochemical Properties of Imidazo[2,1-b]thiazole-linked Thiadiazole Derivatives

CompoundTPSA (Ų)HBAHBDRotatable BondsVolume (ų)Reference
341.70415319.26 semanticscholar.org
6a76.93705434.42 semanticscholar.org
6b86.17806443.40 semanticscholar.org
6g88.96816485.10 semanticscholar.org
6h134.781017508.44 semanticscholar.org
12155.0110012854.50 semanticscholar.org
TPSA: Topological Polar Surface Area; HBA: Hydrogen Bond Acceptors; HBD: Hydrogen Bond Donors.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling:

QSAR studies aim to correlate the chemical structure of compounds with their biological activity using statistical methods. For a series of imidazo[2,1-b] jpsionline.comnih.govnih.govthiadiazoles, QSAR models were developed to understand their antiproliferative activity against various cancer cell lines. researchgate.net These models achieved high squared correlation coefficient (r²) values, indicating a strong relationship between the structural descriptors and the observed activity. researchgate.net Another study on imidazothiazole-prop-2-en-1-one derivatives used 2D-QSAR to correlate their cytotoxic effects against a lung adenocarcinoma cell line.

Pharmacophore modeling is another crucial in silico technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. For a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a five-featured pharmacophore hypothesis (HHPRR) was generated, consisting of one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net This model, combined with a 3D-QSAR analysis, provides a framework for designing new potent derivatives. openpharmaceuticalsciencesjournal.comresearchgate.net While this study was on a related scaffold, the principles are directly applicable to the design and optimization of imidazo[2,1-b]thiazole-based compounds.

These predictive computational models collectively play a vital role in modern drug discovery, enabling a more focused and efficient search for new drugs by prioritizing the synthesis of compounds with the highest probability of success. The application of these in silico methods to the imidazo[2,1-b]thiazole scaffold continues to guide the development of new derivatives with potential therapeutic applications. researchgate.net

Applications of Imidazo 2,1 B Thiazole Scaffolds in Research

Medicinal Chemistry Research Scaffolds (Focused on Compound Class/Scaffold as Research Tools)

The imidazo[2,1-b]thiazole (B1210989) scaffold serves as a foundational structure in the design of novel bioactive compounds. Its rigid, bicyclic nature and the potential for substitution at multiple positions allow for the fine-tuning of physicochemical properties and biological targets. Researchers utilize this scaffold to explore structure-activity relationships (SAR) and develop potent and selective agents for various disease models.

The imidazo[2,1-b]thiazole framework has been successfully employed to develop inhibitors for several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Focal Adhesion Kinase (FAK) Inhibitors : FAK is a non-receptor tyrosine kinase that plays a significant role in cancer progression. A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit FAK. nih.gov Compounds featuring a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety showed notable in vitro anticancer activity against glioma C6 cancer cells, with some derivatives exhibiting inhibitory effects on FAK. nih.gov For example, one compound demonstrated an IC₅₀ value of 4.83 ± 0.28 μM against C6 cancer cells with minimal toxicity to normal cells. nih.gov Molecular docking studies have helped to elucidate the binding modes of these compounds within the FAK active site, providing a basis for the design of new inhibitors. nih.gov

B-RAF Kinase Inhibitors : Mutations in the B-RAF kinase are common in various cancers, particularly melanoma. Imidazo[2,1-b]thiazole derivatives have been investigated as potential B-RAF inhibitors. nih.gov One study reported a compound that showed greater effectiveness against MCF-7 breast cancer cells (IC₅₀ value of 0.475 μM) compared to the reference drug sorafenib (B1663141) (IC₅₀ of 2.51 μM). nih.gov

Other Kinase Targets : The scaffold has also been used to design inhibitors for other kinases, such as Mitogen-activated protein kinase-interacting protein kinases (MNKs). sahmri.org.au A novel inhibitor from this class, compound 18, potently inhibited the phosphorylation of eIF4E, a downstream target of MNKs, and impaired cancer cell growth, migration, and colony formation. sahmri.org.au Additionally, imidazo[2,1-b]thiazole derivatives have been explored as inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KB), a lipid kinase essential for the replication of certain viruses. nih.gov

Table 1: Research on Imidazo[2,1-b]thiazole-Based Kinase Inhibitors
Target KinaseKey FindingsReference Compound ExampleReported Activity (IC₅₀)Cell Line
Focal Adhesion Kinase (FAK)Derivatives showed significant inhibitory effects on FAK. nih.govDerivative 59 nih.gov4.83 ± 0.28 μMGlioma C6 nih.gov
B-RAFCompound demonstrated superior potency to sorafenib. nih.govCompound 37 nih.gov0.475 μMMCF-7 nih.gov
MNK2Compound 18 potently inhibited eIF4E phosphorylation and cell growth. sahmri.org.auCompound 18Not specifiedA549, MDA-MB-231 sahmri.org.au

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma and certain cancers. nih.gov A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates was synthesized and evaluated for inhibitory activity against four human carbonic anhydrase (hCA) isoforms. nih.govnih.gov The research found that these compounds were selective inhibitors of the cytosolic isoform hCA II, with inhibition constants (Ki) ranging from 57.7 to 98.2 µM. nih.govnih.gov Notably, the compounds showed no significant activity against hCA I, and the tumor-associated isoforms hCA IX and hCA XII (Ki > 100 µM). nih.govnih.gov This selective inhibition of hCA II provides a valuable chemical tool for further investigation into the specific physiological roles of different CA isoforms. nih.govmdpi.com

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Imidazo[2,1-b]thiazole Derivatives
Compound SeriesTarget IsoformInhibition Constant (Ki) RangeSelectivity Notes
Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates nih.govnih.govhCA II57.7–98.2 µM nih.govnih.govSelective for hCA II over hCA I, hCA IX, and hCA XII. nih.govnih.gov
hCA I, IX, XII> 100 µM nih.govnih.gov

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel antimycobacterial agents. The imidazo[2,1-b]thiazole scaffold has proven to be a promising starting point for the development of potent anti-tuberculosis compounds. nih.govnih.gov A significant class of these compounds, the imidazo[2,1-b]thiazole-5-carboxamides (ITAs), targets QcrB, a subunit of the cytochrome bcc-aa3 supercomplex essential for the mycobacterial electron transport chain. nih.gov

Research has demonstrated that these compounds possess impressive in vitro potency, with low nanomolar activity against both replicating and drug-resistant Mtb strains. nih.gov For instance, a study of various ITA analogs reported Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 2.5 μM against Mtb. nih.gov Further studies on imidazo[2,1-b]thiazole-hydrazine-thiazole hybrids identified derivative 7b as a highly potent agent with an MIC of 0.98 μg/mL against Mycobacterium tuberculosis. nih.gov In silico and molecular docking studies have been used to understand the binding patterns of these compounds with their targets, such as Pantothenate synthetase of Mtb, aiding in the rational design of more effective agents. rsc.org

Table 3: Antimycobacterial Activity of Imidazo[2,1-b]thiazole Derivatives against M. tuberculosis
Compound Class/DerivativeMolecular TargetReported Activity (MIC)
Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) nih.govQcrB nih.gov0.0625–2.5 μM nih.gov
Derivative 7b (hydrazone-thiazole hybrid) nih.govNot specified0.98 μg/mL nih.gov
Spirothiazolidinone derivatives (5a-c) nih.govNot specifiedConsidered promising nih.gov

Derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their broad-spectrum antimicrobial properties. chemmethod.combio-conferences.orgnih.govnih.gov Studies have evaluated their efficacy against a range of clinically relevant pathogens.

Antibacterial Activity : Chalcone-based imidazo[2,1-b]thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. bio-conferences.org In one study, compound ITC-2 was active against Pseudomonas aeruginosa (MIC = 200 µg/ml) and Escherichia coli (MIC = 500 µg/ml), while compound ITC-1 showed activity against Staphylococcus aureus (MIC = 500 µg/ml). bio-conferences.org Other research has focused on synthesizing new fused imidazo[2,1-b]-1,3,4-thiadiazole rings, some of which possessed slight to moderate activity against S. aureus, P. aeruginosa, and E. coli. nih.gov

Antifungal Activity : The antifungal potential of this scaffold has also been explored. The same chalcone-based derivatives were tested against Fusarium oxysporum, with compound ITC-3 showing conspicuous antifungal activity (IC₅₀ = 37 µg/ml). bio-conferences.org Fused imidazo[2,1-b]-1,3,4-thiadiazoles also showed some activity against the fungus Candida albicans. nih.gov

Table 4: Antimicrobial Activity of Selected Imidazo[2,1-b]thiazole Derivatives
PathogenCompound/SeriesReported Activity (MIC / IC₅₀)
Pseudomonas aeruginosaITC-2 bio-conferences.org200 µg/ml (MIC) bio-conferences.org
Escherichia coliITC-2 bio-conferences.org500 µg/ml (MIC) bio-conferences.org
Staphylococcus aureusITC-1 bio-conferences.org500 µg/ml (MIC) bio-conferences.org
Fusarium oxysporumITC-3 bio-conferences.org37 µg/ml (IC₅₀) bio-conferences.org
Candida albicansImidazo[2,1-b]-1,3,4-thiadiazoles nih.govSlight to moderate activity nih.gov

The imidazo[2,1-b]thiazole scaffold has been identified as a promising core for the development of novel antiviral agents. nih.gov Research has demonstrated the activity of these compounds against a variety of viruses through different mechanisms.

HCV NS4B Inhibitors : The design and synthesis of imidazo[2,1-b]thiazole derivatives as inhibitors of the Hepatitis C Virus (HCV) NS4B protein have been reported. Optimization led to the discovery of potent leads, such as compound 26f (EC₅₀ = 16 nM), which targets an amphipathic α-helix of NS4B. researchgate.net

Host-Targeting Antivirals : A different approach involves targeting host factors that viruses rely on for replication. Potent and selective imidazo[2,1-b]thiazole inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host lipid kinase, have been developed. nih.gov These inhibitors show antiviral activity against human rhinovirus (HRV), with compound 30 having an EC₅₀ of 0.007 μM. nih.gov

Broad-Spectrum Activity : Other studies have evaluated derivatives against a diverse panel of viruses. A series of spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized, where compound 6d was found to be potent against Coxsackie B4 virus, and compound 5d was effective against Feline coronavirus and Feline herpes viruses. nih.gov

Table 5: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives
VirusCompound/SeriesMechanism/TargetReported Activity (EC₅₀)
Hepatitis C Virus (HCV)Compound 26f researchgate.netNS4B protein inhibitor researchgate.net16 nM researchgate.net
Human Rhinovirus (HRV)Compound 30 nih.govPI4KB inhibitor nih.gov0.007 μM nih.gov
Coxsackie B4 VirusCompound 6d nih.govNot specifiedPotent activity reported nih.gov
Feline CoronavirusCompound 5d nih.govNot specifiedEffective activity reported nih.gov

Imidazo[2,1-b]thiazole derivatives are actively being explored for their potential as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes. nih.govnih.gov

Selective COX-2 Inhibitors : A key strategy in developing safer anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1. A series of imidazo[2,1-b]thiazole analogs incorporating a methyl sulfonyl pharmacophore, a feature of known COX-2 inhibitors, were synthesized. nih.gov All tested compounds in this series (6a-g) were found to be potent and selective inhibitors of the COX-2 isoenzyme, with IC₅₀ values in the 0.08-0.16 µM range. nih.gov Compound 6a was identified as a particularly potent and selective COX-2 inhibitor (COX-2 IC₅₀ = 0.08 µM; COX-1 IC₅₀ > 100 µM), demonstrating high selectivity. nih.gov

In Vivo Activity : The anti-inflammatory activity of 2,6-diaryl-imidazo[2,1-b] bio-conferences.orgnih.govnih.govthiadiazole derivatives was evaluated in vivo using a carrageenan-induced rat paw edema model. nih.gov Compound 5c in this series showed better anti-inflammatory activity than the standard drug diclofenac. Molecular docking studies suggested that this activity was linked to a higher inhibition of COX-2 compared to diclofenac. nih.gov These studies highlight the potential of the scaffold to produce anti-inflammatory agents with potentially improved safety profiles. nih.govmdpi.com

Table 6: Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives
Compound/SeriesMechanism/TargetReported Activity (IC₅₀)Notes
Compound 6a nih.govCOX-2 Inhibitor nih.gov0.08 µM nih.govHighly selective over COX-1 (IC₅₀ > 100 µM). nih.gov
Compound 5c nih.govCOX-2 Inhibitor nih.govNot specified (in vitro)Showed better in vivo anti-inflammatory activity than diclofenac. nih.gov

Exploration of Other Bioactive Scaffold Applications

The inherent chemical architecture of the imidazo[2,1-b]thiazole scaffold has been exploited to develop derivatives with a variety of biological activities. nih.govnih.gov Research has demonstrated its potential in targeting a range of physiological processes, leading to the investigation of its anthelmintic, antihypertensive, cardiotonic, and diuretic properties. nih.govnih.govmdpi.com

Anthelmintic: The imidazo[2,1-b]thiazole nucleus is famously represented by Levamisole, the levorotatory isomer of Tetramisole, which is a well-established anthelmintic agent used in veterinary medicine. nih.govgoogle.com Levamisole, with its chemical name (6S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, demonstrates the potent anti-helminthic capabilities of this scaffold. nih.gov Aqueous, thermally reversible gel compositions containing compounds like dl- or l-6-phenyl-2,3,5,6-tetrahydro(-)imidazo[2,1-b]thiazole and its derivatives have been developed for the control of helminth infections in animals. google.com The broad-spectrum activity of this class of compounds continues to inspire research into new anthelmintic agents. nih.govmdpi.com

Antihypertensive: The potential of imidazo[2,1-b]thiazole derivatives as antihypertensive agents has been a subject of medicinal chemistry research. nih.govnih.govnih.gov Studies have shown that specific substitutions on the imidazo[2,1-b]thiazole ring system can lead to significant effects on blood pressure. nih.gov For instance, a series of imidazo[2,1-b]thiazoles featuring a 2,6-dichlorophenyl group, either as a hydrazone or an amide, were synthesized and evaluated for antihypertensive activity in rats. nih.gov The research found that compounds bearing a chlorine atom at the 6-position of the imidazo[2,1-b]thiazole ring were active. nih.gov

Cardiotonic: The imidazo[2,1-b]thiazole scaffold has been incorporated into molecules designed to have cardiotonic, or positive inotropic, effects, which increase the force of heart muscle contraction. nih.govnih.govnih.govresearchgate.net Several derivatives have been synthesized and tested for their potential as cardiotonic agents. nih.govresearchgate.net One study investigated imidazo[2,1-b]thiazole guanylhydrazones and found that the guanylhydrazone of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde exhibited both antitumor and cardiotonic activity. nih.gov Another line of research focused on imidazo[2,1-b]thiazoles with a 2,5-dimethoxyphenyl group at the 6-position, which showed strong positive inotropic activity in isolated guinea pig atria. researchgate.net Furthermore, certain 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines have been identified as L-type calcium channel blockers with selective cardiodepressant activity, suggesting potential for treating conditions like cardiac hypertrophy and ischemia. nih.gov

Diuretic: Research has also touched upon the diuretic potential of compounds containing the imidazo[2,1-b]thiazole ring system. nih.govmdpi.com A study focusing on imidazo[2,1-b]thiazoleacetohydrazones reported on their synthesis and diuretic activity, highlighting another facet of the broad bioactivity of this scaffold. mdpi.com

Table 1: Selected Bioactive Imidazo[2,1-b]thiazole Derivatives and Their Studied Activities
Derivative Class/CompoundBioactive ApplicationKey Research FindingReference
LevamisoleAnthelminticEstablished anthelmintic drug with immunomodulatory properties. nih.gov nih.gov
6-Chloro-imidazo[2,1-b]thiazoles with a 2,6-dichlorophenyl groupAntihypertensiveCompounds with chlorine at the 6-position showed activity in rats. nih.gov nih.gov
Imidazo[2,1-b]thiazole guanylhydrazonesCardiotonicA derivative showed both cardiotonic and antitumor activity. nih.gov nih.gov
6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazolesCardiotonicDemonstrated strong positive inotropic effects in guinea pig heart muscle. researchgate.net researchgate.net
Imidazo[2,1-b]thiazoleacetohydrazonesDiureticSynthesized and evaluated for diuretic activity. mdpi.com mdpi.com

Agrochemical Research Applications

The utility of the imidazo[2,1-b]thiazole scaffold extends beyond medicine into the field of agrochemical research. researchgate.net Derivatives of this heterocyclic system have been investigated for their potential use as agents to protect crops, particularly as herbicides. nih.govmdpi.comscilit.com

Herbicidal Agents: The synthesis of various imidazo[2,1-b]thiazole derivatives has been undertaken to explore their herbicidal properties. scilit.com Research in this area includes the development of compounds such as 5-formylimidazo[2,1-b]thiazoles, 5-haloimidazo[2,1-b]thiazoles, and sulfonylurea compounds incorporating the imidazo[2,1-b]thiazole moiety, all of which have shown herbicidal activity. scilit.com The consistent investigation into this area underscores the potential of the scaffold in creating new agrochemical products. mdpi.commdpi.comscilit.com

Table 2: Imidazo[2,1-b]thiazole Derivatives in Herbicidal Research
Derivative ClassReported Research FocusReference
5-Formylimidazo[2,1-b]thiazolesInvestigated for herbicidal activity. scilit.com scilit.com
5-Haloimidazo[2,1-b]thiazolesStudied for herbicidal properties. scilit.com scilit.com
Imidazo[2,1-b]thiazole Sulfonylurea CompoundsSynthesized and evaluated as herbicidal agents. scilit.com scilit.com

Materials Science Applications

In the realm of materials science, the rigid, planar structure and electronic properties of the imidazo[2,1-b]thiazole core and its derivatives have made them attractive candidates for the development of advanced functional materials, especially in the field of optoelectronics.

Development of Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)

The unique photophysical properties of imidazole-based compounds have led to their extensive investigation as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Derivatives are used as emitters, hosts for phosphorescent dyes, and electron-transporting materials. researchgate.net

Other research has focused on developing derivatives of imidazole (B134444) and carbazole (B46965) as bifunctional materials for OLEDs. mdpi.com These compounds have demonstrated high triplet energy values (above 3.0 eV) and good hole-transporting properties. mdpi.com One such derivative, featuring two diphenyl imidazole moieties, exhibited bipolar charge transport, a desirable characteristic for achieving a broad charge recombination zone and high efficiency in the emissive layer of an OLED. mdpi.com Furthermore, iridium(III) carbene complexes incorporating an imidazo[4,5-b]pyrazin-2-ylidene fragment have been synthesized as emitters for efficient and durable blue OLEDs, achieving high external quantum efficiencies. rsc.org

Table 3: Applications of Imidazole-based Scaffolds in OLEDs
Material Type/ScaffoldRole in OLEDKey FindingReference
5H-Benzo[d]Benzo nih.govscilit.comImidazo[2,1-b] nih.govresearchgate.netThiazine (BBIT)Bipolar Host MaterialDeveloped for efficient solution-processable TADF-OLEDs. nih.gov nih.gov
Derivatives of Imidazole and CarbazoleFluorescent Emitter / HostShowed deep-blue emission and bipolar charge transport capabilities. mdpi.com mdpi.com
Ir(III) complexes with imidazo[4,5-b]pyrazin-2-ylideneBlue Phosphorescent EmitterAchieved high external quantum efficiencies (up to 21.5% in a hyper-OLED). rsc.org rsc.org

Exploration in Advanced Functional Materials

The applications of imidazo[2,1-b]thiazole scaffolds in materials science extend beyond OLEDs. The inherent properties that make them suitable for electroluminescent devices, such as their electronic characteristics and thermal stability, also make them promising for other advanced functional materials. Research into imidazole derivatives has highlighted their potential due to their strong electron-withdrawing properties. researchgate.net While current research is heavily focused on OLEDs, the fundamental understanding of the structure-property relationships in these compounds opens the door for their exploration in other areas of materials science, such as organic electronics, sensors, and functional polymers. The versatility of the imidazo[2,1-b]thiazole nucleus suggests that with further functionalization, new materials with tailored optical, electronic, and thermal properties could be developed for a wide array of technological applications.

Mechanistic Studies of Imidazo 2,1 B Thiazole Derivatives at a Molecular Level in Vitro and in Silico

Molecular Target Identification and Validation (e.g., enzymes, receptors)

The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives stems from their interaction with specific molecular targets, primarily enzymes. Two of the most significant and well-documented targets are carbonic anhydrases (CAs) and the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis (Mtb).

Carbonic Anhydrases (CAs): Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various human CA isoforms (hCAs) are involved in numerous physiological and pathological processes. nih.gov Certain imidazo[2,1-b]thiazole derivatives, particularly those bearing a sulfonamide group, have been identified as inhibitors of these enzymes. nih.govnih.gov For instance, a series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their inhibitory potential against cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov These studies identified the compounds as selective inhibitors, primarily targeting the hCA II isoform. nih.govnih.gov The identification of these enzymes as targets was achieved through direct enzymatic activity assays, such as the stopped-flow CO₂ hydrase assay. nih.gov

QcrB in Mycobacterium tuberculosis: Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have emerged as a potent class of anti-tuberculosis agents. nih.govnih.gov Their primary molecular target has been identified as QcrB, a crucial subunit of the cytochrome bcc-aa3 supercomplex in the mycobacterial electron transport chain. nih.govnih.gov This complex is vital for cellular respiration and energy generation in Mtb. nih.gov The identification of QcrB as the target was validated through multiple lines of evidence. Spontaneous resistant mutants of Mycobacterium bovis BCG generated against related imidazo[1,2-a]pyridine (B132010) inhibitors showed single nucleotide polymorphisms in the qcrB gene. plos.org Furthermore, gene dosage experiments, where QcrB was over-expressed in M. bovis BCG, led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, confirming that QcrB is the specific target. plos.org

Other identified targets for different derivatives of the imidazo[2,1-b]thiazole scaffold include tubulin, focal adhesion kinase (FAK), and pantothenate synthetase. nih.govrsc.orgamsterdamumc.nl For example, molecular docking studies have suggested that certain imidazo-[2,1-b]-thiazole carboxamide triazole derivatives may bind to the pantothenate synthetase of Mtb, an enzyme essential for bacterial survival. rsc.org

Ligand-Protein Binding Interactions and Modes of Action (e.g., hydrophobic contacts, hydrogen bonding)

Understanding the specific binding interactions between imidazo[2,1-b]thiazole derivatives and their protein targets is key to explaining their mechanism of action and for guiding further drug design. In silico molecular docking and dynamics studies have been instrumental in visualizing these interactions.

In the case of antimycobacterial agents targeting pantothenate synthetase, molecular docking studies of active benzo-[d]-imidazo-[2,1-b]-thiazole derivatives revealed key binding patterns. For the active compound IT06, hydrogen bond interactions were observed with the amino acid residues HIS-44 and GLN-164. nih.gov The carbonyl oxygen of the piperidinoyl group showed significant interaction with GLN-164, while the phenyl triazole moiety formed two hydrogen bonds with HIS-44, ensuring the ligand fits effectively within the active site of the target enzyme. nih.gov

For imidazo[2,1-b]thiazole-chalcone conjugates identified as microtubule-destabilizing agents, molecular docking simulations indicated that the compounds bind efficiently with tubulin. nih.gov These interactions at the colchicine (B1669291) binding site are thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Similarly, the binding of imidazo[2,1-b]thiazole hybrids to the viral RNA-dependent RNA polymerase (RdRp) has also been explored through docking studies, which revealed various binding interactions within the enzyme's active site. mdpi.com

Enzymatic Inhibition Mechanisms (e.g., inhibition constants for carbonic anhydrase isoforms, QcrB targeting)

The mechanisms of enzymatic inhibition by imidazo[2,1-b]thiazole derivatives are target-specific.

Carbonic Anhydrase Inhibition: For imidazo[2,1-b]thiazole-based sulfonamides, inhibition of carbonic anhydrase isoforms has been quantified by determining their inhibition constants (Kᵢ). A study on imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates demonstrated selective inhibition of the hCA II isoform, with Kᵢ values in the micromolar range, while showing significantly weaker or no activity against hCA I, IX, and XII. nih.govnih.gov This selectivity is crucial, as different CA isoforms have distinct physiological roles. nih.gov However, it is noted that for many secondary/tertiary sulfonamides, the precise inhibition mechanism remains to be fully elucidated. nih.gov

Inhibition Constants (Kᵢ) of Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Conjugates Against Carbonic Anhydrase Isoforms nih.govnih.gov
CompoundhCA I Kᵢ (µM)hCA II Kᵢ (µM)hCA IX Kᵢ (µM)hCA XII Kᵢ (µM)
9aa>10098.2>100>100
9ab>10087.4>100>100
9ac>10075.1>100>100
9ad>10062.5>100>100
9ae>10057.7>100>100
AAZ (Acetazolamide)25012255.7

QcrB Targeting: Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) inhibit the function of QcrB, a component of the terminal cytochrome oxidase essential for the electron transport chain in Mycobacterium tuberculosis. nih.govnih.gov By targeting QcrB, these compounds disrupt the cell's ability to generate energy, which is a potent mechanism for killing the bacterium. nih.gov This mode of action is shared with other promising anti-TB scaffolds like imidazo[1,2-a]pyridines. nih.gov The efficacy of this inhibition is reflected in the low nanomolar potency of some ITAs against replicating and drug-resistant Mtb strains. acs.org

Intracellular Activity and Pathway Modulation Investigations

Beyond direct enzyme inhibition, studies have investigated the effects of imidazo[2,1-b]thiazole derivatives on intracellular processes and signaling pathways.

In the context of anti-tuberculosis research, the intracellular potency of ITAs has been evaluated in ex vivo models using macrophage infection. nih.gov These studies confirm that the compounds are active against M. tuberculosis residing within macrophages, which is a more physiologically relevant environment that mimics the disease state. nih.govnih.gov

In cancer research, various imidazo[2,1-b]thiazole derivatives have been shown to modulate critical cellular pathways. Mechanistic studies on some of the most active anticancer compounds revealed that they induce apoptosis, a form of programmed cell death. researchgate.net This process was characterized by the activation of caspases and the externalization of phosphatidylserine. researchgate.net Furthermore, potent compounds were found to strongly reduce the phosphorylation of Akt at the Ser473 position, inhibiting a key cell survival pathway. researchgate.net

Other derivatives have been shown to interfere with the cell cycle. Imidazo[2,1-b]thiazole-chalcone conjugates, for instance, effectively inhibit microtubule assembly. nih.gov This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptotic cell death. nih.gov Similarly, certain imidazo[2,1-b]thiazolylmethylene-2-indolinones have been observed to block cells in the M phase of the cell cycle without directly interfering with microtubule dynamics. researchgate.net Additionally, some imidazo[2,1-b] nih.govnih.govacs.orgthiadiazole derivatives have been found to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a protein involved in cell adhesion and migration, thereby reducing the migratory capacity of cancer cells. amsterdamumc.nl

Q & A

Q. What are the standard synthetic routes for preparing Imidazo[2,1-B]thiazole-5-carbonitrile derivatives, and what are their advantages?

Methodological Answer: The most common synthetic routes involve cyclization reactions using thiosemicarbazide with carboxylic acids or 2-haloketones to form the imidazo[2,1-b]thiazole core. A solvent-free Friedel-Crafts acylation method using Eaton’s reagent (P₂O₅/MeSO₃H) has been optimized for fused derivatives, achieving yields of 90–96% with high selectivity. This approach minimizes solvent waste and simplifies purification . Thin-layer chromatography (TLC) and melting point analysis are standard for monitoring reactions and verifying purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR for structural elucidation of substituents on the heterocyclic core.
  • UV-Vis spectroscopy to monitor reaction progress via chromophore changes.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Melting point analysis to assess purity and crystallinity .
    For reactive intermediates like carboxaldehyde derivatives, stability under ambient conditions should be verified using accelerated degradation studies .

Q. What primary biological activities have been reported for this compound derivatives?

Methodological Answer: These derivatives exhibit broad pharmacological activities, including:

  • Anticancer : Cytotoxicity evaluations against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values reported in the micromolar range .
  • Antimicrobial : Disk diffusion assays showing inhibition zones against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anti-inflammatory : 15-lipoxygenase (15-LOX) inhibition studies, with structure-activity relationships (SAR) guided by electron-withdrawing substituents (e.g., nitro groups) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?

Methodological Answer: DoE minimizes experimental runs while maximizing data quality. For example:

  • Factorial Design : Vary factors like temperature, reagent stoichiometry, and reaction time to identify critical parameters. A 2³ factorial design could resolve interactions between variables .
  • Response Surface Methodology (RSM) : Optimize yield and selectivity by modeling non-linear relationships. This is particularly useful for solvent-free reactions where viscosity and mixing efficiency are critical .

Q. How should researchers address contradictions in cytotoxicity data across studies?

Methodological Answer: Contradictions often arise from differences in cell lines, assay protocols, or substituent effects. To resolve these:

  • Standardize Assays : Use common cell lines (e.g., NIH/3T3 for baseline cytotoxicity) and normalize results to positive controls (e.g., doxorubicin).
  • SAR Analysis : Compare electronic (Hammett σ) and steric parameters of substituents. For example, meta-substituted nitro groups may enhance 15-LOX inhibition but reduce solubility, affecting bioavailability .

Q. What computational methods support the design of this compound derivatives with targeted bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Predict reactivity and regioselectivity using density functional theory (DFT). For example, Fukui indices can identify nucleophilic/electrophilic sites for functionalization .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., 15-LOX or α-glucosidase). Autodock Vina or Schrödinger Suite can prioritize derivatives for synthesis .
  • Machine Learning (ML) : Train models on existing bioactivity data to predict novel scaffolds. Data from ChEMBL or PubChem can be curated for ML pipelines .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

Methodological Answer:

  • Solvent-Free Reactions : Eaton’s reagent enables Friedel-Crafts acylation without solvents, reducing waste and energy consumption .
  • Catalytic Recycling : Use immobilized catalysts (e.g., silica-supported acids) for tandem reactions.
  • Microwave Assistance : Reduce reaction times from hours to minutes while maintaining yields .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent Scanning : Synthesize derivatives with systematic variations (e.g., electron-donating/-withdrawing groups at C-6) and correlate with bioactivity .
  • 3D-QSAR : Use CoMFA or CoMSIA to map steric/electrostatic fields around the scaffold. This is particularly useful for optimizing anti-inflammatory activity .

Q. How can reactive intermediates (e.g., carboxaldehydes) be stabilized during synthesis?

Methodological Answer:

  • Low-Temperature Conditions : Conduct reactions at 0–5°C to suppress side reactions.
  • In Situ Derivatization : Convert unstable intermediates (e.g., aldehydes) to stable Schiff bases using amines .
  • Protective Atmospheres : Use nitrogen or argon to prevent oxidation of sensitive groups .

Q. What protocols ensure the stability of this compound derivatives under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity Studies : Use UV chambers to assess photodegradation; amber glass vials are recommended for light-sensitive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.